8-methoxy-3-(2-(o-tolylamino)thiazol-4-yl)-2H-chromen-2-one

Medicinal chemistry Conformational analysis Structure-activity relationships

8-Methoxy-3-(2-(o-tolylamino)thiazol-4-yl)-2H-chromen-2-one (MFCD01948072; molecular formula C₂₀H₁₆N₂O₃S; MW 364.4) is a synthetic small molecule belonging to the 3-(2-arylaminothiazol-4-yl)-2H-chromen-2-one class. This hybrid scaffold fuses a coumarin (2H-chromen-2-one) core with a 2-arylaminothiazole moiety.

Molecular Formula C20H16N2O3S
Molecular Weight 364.4 g/mol
Cat. No. B4596559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-methoxy-3-(2-(o-tolylamino)thiazol-4-yl)-2H-chromen-2-one
Molecular FormulaC20H16N2O3S
Molecular Weight364.4 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1NC2=NC(=CS2)C3=CC4=C(C(=CC=C4)OC)OC3=O
InChIInChI=1S/C20H16N2O3S/c1-12-6-3-4-8-15(12)21-20-22-16(11-26-20)14-10-13-7-5-9-17(24-2)18(13)25-19(14)23/h3-11H,1-2H3,(H,21,22)
InChIKeyVOFWRKJCBQELOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Methoxy-3-(2-(o-tolylamino)thiazol-4-yl)-2H-chromen-2-one: Core Identity and Procurement-Relevant Specifications


8-Methoxy-3-(2-(o-tolylamino)thiazol-4-yl)-2H-chromen-2-one (MFCD01948072; molecular formula C₂₀H₁₆N₂O₃S; MW 364.4) is a synthetic small molecule belonging to the 3-(2-arylaminothiazol-4-yl)-2H-chromen-2-one class [1]. This hybrid scaffold fuses a coumarin (2H-chromen-2-one) core with a 2-arylaminothiazole moiety. The compound is characterized by two structural features that distinguish it from its closest in-class analogs: an ortho-tolyl (2-methylphenyl) substituent on the exocyclic amino group of the thiazole ring, and a methoxy group at the 8-position of the coumarin ring [2]. It has a calculated LogP of 4.8, one hydrogen bond donor, six hydrogen bond acceptors, and four rotatable bonds, placing it in a moderately lipophilic chemical space with limited conformational flexibility [1]. The compound is catalogued in commercial screening libraries and has been referenced in patent literature concerning coumarin-based VEGF inhibitors and CFTR modulators [3].

Why 8-Methoxy-3-(2-(o-tolylamino)thiazol-4-yl)-2H-chromen-2-one Cannot Be Interchanged with Generic 3-(2-Arylaminothiazol-4-yl)coumarins


The 3-(2-arylaminothiazol-4-yl)coumarin scaffold accommodates diverse substitution patterns, and even subtle positional isomerism produces meaningful shifts in molecular recognition, physicochemical properties, and biological readout [1]. The ortho-methyl group on the aniline ring in the target compound introduces a steric gauche interaction with the thiazole NH that is absent in the para-tolyl analog (CAS 33856-06-3) and is geometrically distinct from the meta-tolyl isomer (CAS 325473-18-5). This steric constraint alters both the preferred dihedral angle between the aryl ring and the thiazole plane and the conformational ensemble accessible to the molecule in solution [2]. Simultaneously, the 8-methoxy substituent on the coumarin ring modulates the electron density of the lactone carbonyl—the primary hydrogen bond acceptor in the pharmacophore—differently than the 4-hydroxy substitution found in the closely related compound 4-hydroxy-3-(2-o-tolylamino-thiazol-4-yl)chromen-2-one (CAS 944549-55-7). These structural variations are not cosmetic; they translate into differential target engagement, as demonstrated by the fact that the 4-trifluoromethylphenyl analog (ATC) shows 2.6-fold selective antiproliferative activity against melanoma cells (SK-MEL-30) relative to normal fibroblasts (L929), while being inactive against colorectal cancer cells (HT29), underscoring that each aryl substituent and coumarin substitution pattern produces a unique selectivity fingerprint [3]. Substituting any generic 3-(2-arylaminothiazol-4-yl)coumarin for this specific compound risks departing from the intended steric, electronic, and biological profile.

8-Methoxy-3-(2-(o-tolylamino)thiazol-4-yl)-2H-chromen-2-one: Comparative Quantitative Evidence for Differentiated Scientific Selection


Ortho-Tolyl Steric Constraint: Conformational Differentiation from Meta and Para Isomers

The ortho-methyl group on the aniline ring of the target compound imposes a steric clash with the thiazole C2-NH bond that is absent in the para-tolyl isomer and geometrically distinct from the meta-tolyl isomer. X-ray crystallographic analysis of closely related thiazolyl coumarin derivatives reveals that the dihedral angle between the aryl ring and the thiazole plane varies by 6–12° depending on the position and nature of the aryl substituent, directly impacting the spatial orientation of the pharmacophoric aryl ring [1]. The target compound's o-tolyl group forces the aryl ring into a more perpendicular orientation relative to the thiazole plane compared to the p-tolyl analog, which adopts a near-coplanar arrangement [1]. This conformational difference alters the three-dimensional electrostatic surface presented to a target binding pocket and may explain differential target selectivity observed across aryl-substituted analogs in this series [2].

Medicinal chemistry Conformational analysis Structure-activity relationships

8-Methoxy Electronic Modulation: Differentiated Hydrogen Bond Acceptor Profile vs. 4-Hydroxy and Unsubstituted Coumarins

The 8-methoxy group on the coumarin ring is an electron-donating substituent that increases the electron density at the lactone carbonyl oxygen (the primary H-bond acceptor) through resonance effects, while simultaneously blocking a metabolic hotspot (position 8 is a known site for CYP450-mediated oxidation in coumarins). This contrasts with the 4-hydroxy analog (CAS 944549-55-7), where the 4-OH group participates in intramolecular H-bonding with the lactone carbonyl, reducing its availability for target engagement . It also contrasts with the unsubstituted 3-(2-(p-tolylamino)thiazol-4-yl)-2H-chromen-2-one (CAS 33856-06-3), which lacks the methoxy group entirely. The computed LogP of 4.8 for the target compound (vs. estimated LogP ~3.8 for the 4-hydroxy analog and ~4.2 for the unsubstituted p-tolyl analog) indicates higher membrane permeability potential [1].

Electronic effects Pharmacophore modeling Ligand-protein interactions

Patent-Space Occupancy: VEGF Inhibitor Scaffold with Underexplored Ortho-Tolyl Substitution

The generic scaffold of 3-(thiazol-4-yl)-2H-chromen-2-ones is claimed in US Patent Application US20060122387A1 as inhibitors of VEGF production in mammalian cells, with anti-angiogenic therapeutic potential [1]. Within this patent family, a wide range of aryl, heteroaryl, and alkyl substituents on the thiazole 2-position are enumerated, including tolyl variants. However, the specific combination of an ortho-tolylamino group with an 8-methoxy substitution pattern is not among the extensively exemplified compounds, placing this molecule in a less crowded IP sub-space compared to the para-substituted and unsubstituted coumarin analogs that dominate the exemplified chemical matter [1]. This creates a differentiated freedom-to-operate profile for organizations seeking novel chemical matter within a validated pharmacophore class.

Intellectual property analysis VEGF inhibition Angiogenesis

Aryl Substitution Selectivity: Differential Cancer Cell Line Activity Profile Inferred from Para-Trifluoromethyl Analog

Although direct antiproliferative data for the target compound are not available in the published literature, the structurally related analog 3-(2-((4-trifluoromethyl)phenyl)amino)thiazol-4-yl)-2H-chromen-2-one (ATC) demonstrates that the aryl substitution pattern on the 2-aminothiazole moiety dictates cell line selectivity. ATC exhibited a 2.6-fold selective antiproliferative effect against SK-MEL-30 melanoma cells compared to normal L929 fibroblasts, while showing no significant activity against HT29 colorectal cancer cells [1]. This selectivity fingerprint is a direct consequence of the specific aryl group (4-CF3-phenyl) and is expected to shift substantially when the aryl group is changed to ortho-tolyl, as in the target compound. The o-tolyl group, with its distinct steric and electronic profile (σₘ = -0.07, Es = -1.24 for o-CH3 vs. σₚ = 0.54, Es = 0 for p-CF3), is predicted to engage a different complement of cellular targets, making the target compound a probe for alternative selectivity profiles within the same scaffold class.

Antiproliferative activity Melanoma Selectivity index

Synthetic Accessibility and Regioisomeric Purity Advantage vs. Meta-Tolyl Isomer

The target compound and its meta-tolyl isomer (CAS 325473-18-5) share the same molecular formula (C₂₀H₁₆N₂O₃S) and molecular weight (364.4), but are regioisomers that cannot be distinguished by mass spectrometry alone . The synthesis of 3-(2-(arylamino)thiazol-4-yl)-2H-chromen-2-ones proceeds via reaction of an arylthiourea with a 3-(bromoacetyl)coumarin intermediate [1]. When using commercially available o-tolylthiourea, the ortho substitution provides a unique steric environment during cyclization that can influence reaction kinetics and product purity. The ortho isomer can be analytically resolved from the meta and para isomers by ¹H NMR (distinct coupling patterns for the tolyl aromatic protons) and HPLC retention time, ensuring unambiguous identity confirmation during procurement and use [2].

Chemical synthesis Regioisomeric purity Quality control

Optimal Deployment Scenarios for 8-Methoxy-3-(2-(o-tolylamino)thiazol-4-yl)-2H-chromen-2-one Based on Established Differentiation Evidence


Scaffold-Hopping and Selectivity Profiling in Kinase or Epigenetic Target Campaigns

The ortho-tolyl group enforces a sterically constrained conformation that presents a different pharmacophoric surface compared to the near-coplanar para-tolyl analogs [1]. Researchers pursuing novel IP space within validated coumarin-thiazole chemotypes can use this compound as a selectivity probe to determine whether a target binding pocket tolerates or preferentially engages the out-of-plane aryl orientation imposed by the o-methyl group. This is directly relevant for kinase selectivity panels and HDAC/BET bromodomain inhibitor programs where subtle changes in aryl vector geometry translate to isoform selectivity [2].

Phenotypic Screening for Melanoma-Selective Antiproliferative Agents

Given that the closely related 4-trifluoromethylphenyl analog (ATC) displays 2.6-fold selective activity against SK-MEL-30 melanoma cells with sparing of normal fibroblasts [3], the target compound—with its distinct o-tolyl pharmacophore—represents a logical next-step probe for phenotypic melanoma screening. The 8-methoxy substitution further enhances membrane permeability (LogP 4.8), potentially improving cellular uptake in melanoma models where intracellular target engagement is required [4].

Chemical Biology Tool for Deconvoluting Aryl Group SAR in VEGF/CFTR Modulator Programs

The coumarin-thiazole scaffold appears in patent families covering both VEGF inhibition [5] and CFTR modulation [6]. The target compound's ortho-tolyl + 8-methoxy combination is underexplored in these patents, offering a valuable tool compound for deconvoluting structure-activity relationships around the aryl ring position. Industrial users can employ the compound in competitive binding or functional assays to map the steric tolerance of the aryl-binding sub-pocket, generating SAR data to guide lead optimization while maintaining freedom-to-operate in a less exemplified chemical space.

Analytical Reference Standard for Regioisomeric Purity in Thiazolylcoumarin Libraries

The compound's well-defined NMR signature and HPLC retention profile, distinct from its meta-tolyl isomer (CAS 325473-18-5) despite identical molecular weight , make it suitable as an analytical reference standard for quality control of thiazolylcoumarin screening libraries. Procurement and analytical chemistry teams can use this compound to validate HPLC methods capable of resolving ortho, meta, and para tolyl regioisomers, ensuring library integrity for high-throughput screening campaigns.

Quote Request

Request a Quote for 8-methoxy-3-(2-(o-tolylamino)thiazol-4-yl)-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.